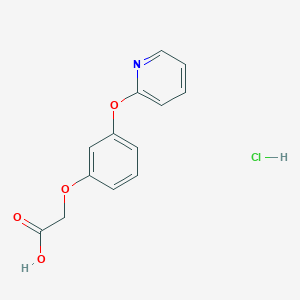
2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride” is complex, with a pyridine ring and a phenoxy group attached to an acetic acid moiety . The InChI code for this compound is 1S/C13H11NO4.ClH/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12;/h1-8H,9H2,(H,15,16);1H .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the effectiveness of pyrazoline derivatives, which are structurally similar to the compound , in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. These compounds, including variations like 2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid, have shown high inhibition efficiencies, attributed to their ability to form protective layers on the metal surface through physical and chemical adsorption (Lgaz et al., 2020).
Synthesis Methodologies
Various methodologies have been developed for synthesizing compounds with the core structure of pyridine or pyrazoline, which bear functional similarities to the compound of interest. These methods enable the synthesis of diverse derivatives, offering potential applications in chemical synthesis and pharmaceuticals (Cavill, Ford, & Solomon, 1960).
Crystal Structure Analysis
The crystal structure of compounds related to 2-(3-Pyridin-2-yloxyphenoxy)acetic acid; hydrochloride, such as fluroxypyr and triclopyr, has been studied to understand their molecular interactions and stability. These analyses provide insights into the compounds' potential applications in herbicide development and other areas requiring precise molecular design (Park et al., 2016).
Antimicrobial Activity
Research into derivatives of pyridine and pyrazoline has explored their potential as antimicrobial agents. Compounds with the base structure of 2-(4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio) acetic acid have shown promising results against various fungal pathogens, indicating the broader applicability of these chemical frameworks in developing new antimicrobial strategies (Hunashal, Satyanarayana, & Maddi, 2012).
Orientations Futures
The future directions for research on “2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Such studies could provide valuable insights into the potential applications of “2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride” in various fields.
Propriétés
IUPAC Name |
2-(3-pyridin-2-yloxyphenoxy)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4.ClH/c15-13(16)9-17-10-4-3-5-11(8-10)18-12-6-1-2-7-14-12;/h1-8H,9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVVJPXGCZABAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-2-yloxyphenoxy)acetic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2888684.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate](/img/structure/B2888686.png)
![4-[(Dimethylamino)methyl]benzohydrazide](/img/structure/B2888687.png)
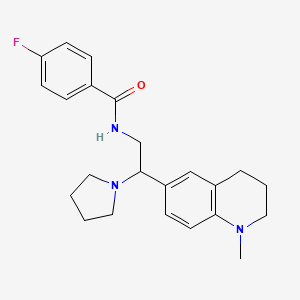
![N-(4-isopropylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2888690.png)
![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)
![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)
![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)
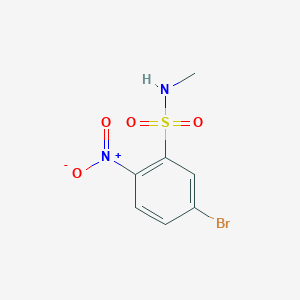
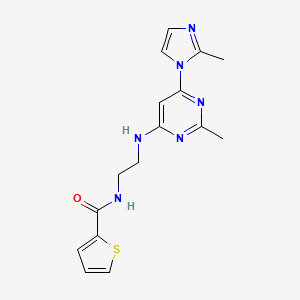
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)
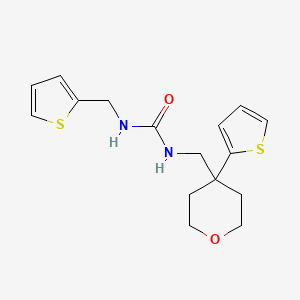
![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)